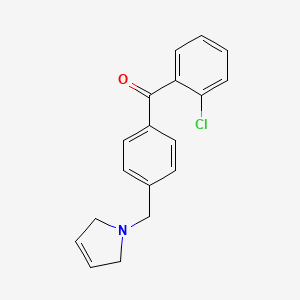
1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde
Vue d'ensemble
Description
1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPC is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde serves as a precursor in the synthesis of complex molecules. Perdicchia et al. (2015) described the enzymatic kinetic resolution of 2-Piperidineethanol and its N-protected aldehyde derivatives for the enantioselective synthesis of natural and synthetic compounds, highlighting its utility in constructing stereochemically rich scaffolds (Perdicchia et al., 2015). Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, starting from 3-bromothiophene to achieve potent compounds, indicating the relevance of thiophene derivatives in medicinal chemistry (Oberdorf et al., 2008).
Pharmacological Applications
The structural motifs derived from 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde find application in the design of bioactive molecules. In pharmacology, compounds synthesized from thiophene derivatives demonstrate significant biological activities. Hamed et al. (2020) reported the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, which include thiophene derivatives, showcasing their potential in developing new antimicrobial agents (Hamed et al., 2020).
Materials Science Applications
In materials science, the derivatives of 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde contribute to the development of materials with novel optical and electronic properties. Bogza et al. (2018) explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derived from N-protected thiophene-2-carbaldehydes, revealing their potential as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,9-10H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWNPGKHQWPCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640439 | |
| Record name | 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926921-80-4 | |
| Record name | 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















